4-(Trifluoromethoxy)benzoyl azide

Description

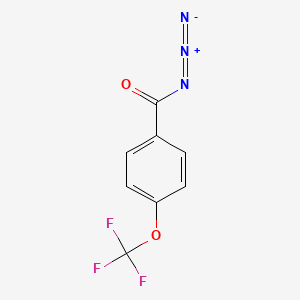

4-(Trifluoromethoxy)benzoyl azide is an organoazide compound characterized by a benzoyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position and an azide (-N₃) functional group. This compound is of significant interest in organic synthesis due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances reactivity in click chemistry, Staudinger reactions, and heterocycle formation .

Properties

CAS No. |

89974-70-9 |

|---|---|

Molecular Formula |

C8H4F3N3O2 |

Molecular Weight |

231.13 g/mol |

IUPAC Name |

4-(trifluoromethoxy)benzoyl azide |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)16-6-3-1-5(2-4-6)7(15)13-14-12/h1-4H |

InChI Key |

ZMOFRERXHJNYFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=[N+]=[N-])OC(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Activity

Recent studies have demonstrated the potential of 4-(trifluoromethoxy)benzoyl azide derivatives as antimicrobial agents. One notable investigation focused on synthesizing N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which exhibited potent dual inhibition of acetylcholinesterase and butyrylcholinesterase. These compounds showed IC50 values ranging from 27.0 to 106.8 μM for acetylcholinesterase inhibition, indicating their potential as therapeutic agents for neurological disorders such as Alzheimer's disease .

Cancer Therapeutics

The compound's derivatives have also been explored for their anticancer properties. The synthesis of various triazole derivatives from this compound has been reported to yield compounds with significant cytotoxic activity against cancer cell lines. The incorporation of the trifluoromethoxy group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development .

Organic Synthesis Applications

Click Chemistry

this compound serves as an important building block in click chemistry, particularly in the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely utilized due to its high efficiency and selectivity. The ability to form stable triazole linkages has led to applications in drug discovery and polymer chemistry .

Synthesis of Fluorinated Compounds

The compound is also utilized in synthesizing fluorinated heterocycles, which are essential in developing pharmaceuticals and agrochemicals. The trifluoromethoxy group provides unique electronic properties that can be exploited to enhance the reactivity of intermediates during synthetic pathways .

Materials Science Applications

Fluorescent Probes

Recent advancements have highlighted the use of this compound derivatives as fluorescent probes. These compounds have been integrated into materials for bioimaging applications due to their favorable photophysical properties. The development of fluorescent chalcone derivatives has shown that modifications can lead to enhanced fluorescence brightness, making them suitable for various biological assays .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of triazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Case Study 2: Fluorescent Probes Development

Research focused on synthesizing a library of fluorescent probes based on chalcone scaffolds incorporating this compound. These probes demonstrated significant brightness and stability, making them suitable for live-cell imaging applications and providing insights into cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The trifluoromethoxy substituent imparts distinct physicochemical properties compared to other substituents like tert-butyl or methoxy groups. For example:

- Thermal stability: Evidence suggests that 4-(trifluoromethoxy)benzoyl azide is stable under elevated temperatures (80–100°C) during reactions, as observed in its use for synthesizing triazole derivatives .

Reactivity in Organic Reactions

- Click chemistry : The trifluoromethoxy group’s electron-withdrawing effect may accelerate azide-alkyne cycloaddition (CuAAC) compared to less electron-deficient analogs.

- Thermal decomposition : this compound undergoes reactions at 80–100°C to form triazole derivatives when reacted with thioureas, as demonstrated in patent literature . In contrast, 2c and 2d are primarily reported for their synthesis efficiency rather than downstream reactivity .

Data Tables

Research Findings

- Synthetic Efficiency : Methoxy and tert-butyl derivatives (2c, 2d) are synthesized in high yields (>85%) under mild conditions, making them preferred for scalable applications .

- Thermal Reactivity : this compound’s stability at high temperatures enables its use in stepwise reactions, such as sequential azide decomposition and cyclization .

- Spectroscopic Trends : While direct IR/NMR data for the target compound are unavailable, analogs like 2c and 2d show characteristic azide IR stretches (~2100 cm⁻¹) and substituent-dependent shifts in NMR spectra .

Preparation Methods

Nucleophilic Substitution via Acyl Chloride Precursors

The most direct route involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with sodium azide (NaN₃). This method leverages the nucleophilic displacement of chloride by azide ions, typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Procedure :

-

Precursor Synthesis : 4-(Trifluoromethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) at 60–80°C for 3–5 hours to yield the acyl chloride.

-

Azidation : The acyl chloride is reacted with NaN₃ (1.5 equiv) in acetone at 0–5°C for 5–7 hours. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM).

Key Data :

Diazotization of 4-(Trifluoromethoxy)aniline

An alternative pathway involves diazotization of 4-(trifluoromethoxy)aniline followed by azide formation. This method is advantageous for scalability but requires stringent temperature control.

Procedure :

-

Diazotization : 4-(Trifluoromethoxy)aniline is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at ≤5°C.

-

Azide Formation : The diazonium salt is decomposed in situ with NaN₃, yielding the benzoyl azide after extraction and purification.

Optimization Insights :

-

Excess H₂SO₄ (9N) ensures protonation of the amine, facilitating diazotization.

-

Maintaining temperatures below 5°C prevents premature decomposition of the diazonium intermediate.

Reaction Optimization and Mechanistic Analysis

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

-

Polar Aprotic Solvents (DMF, Acetone) : Enhance NaN₃ solubility but may lead to side reactions at elevated temperatures.

-

Chlorinated Solvents (DCM, Chloroform) : Minimize side reactions but require longer reaction times.

Thermal Stability :

this compound is thermally labile. Prolonged heating above 40°C risks decomposition via the Curtius rearrangement, forming isocyanate byproducts.

Catalytic and Stoichiometric Considerations

-

Radical Initiators : Benzoyl peroxide (0.5–1 mol%) accelerates chlorination steps in precursor synthesis.

-

Chlorinating Agents : Sulfuryl chloride (SO₂Cl₂) outperforms N-chlorosuccinimide (NCS) in selectivity for benzoyl chloride formation.

Analytical Characterization

Spectroscopic Validation

FTIR Analysis :

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆) : Aromatic protons appear as a singlet (δ 8.05 ppm) and doublets (δ 7.65, 7.52 ppm).

-

¹³C NMR : Quaternary carbons adjacent to the trifluoromethoxy group resonate at δ 147.56 ppm.

Industrial-Scale Production Challenges

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Trifluoromethoxy)benzoyl azide?

Answer:

this compound is typically synthesized via nucleophilic substitution using 4-(Trifluoromethoxy)benzoyl chloride and sodium azide (NaN₃) in anhydrous solvents like acetonitrile or dichloromethane. The reaction proceeds under mild conditions (0–25°C, 2–6 hours) to avoid premature decomposition of the azide product . Key considerations include:

- Precursor purity : Ensure 4-(Trifluoromethoxy)benzoyl chloride is freshly distilled to minimize side reactions (e.g., hydrolysis to carboxylic acid).

- Safety protocols : Sodium azide is highly toxic; use a fume hood and avoid contact with acids to prevent HN₃ gas formation .

- Workup : Isolate the azide by low-temperature crystallization or solvent evaporation under reduced pressure. Confirm purity via TLC (hexane/EtOAc, 3:1) and FT-IR (sharp peak at ~2100 cm⁻¹ for the azide group) .

Basic: How should researchers characterize the purity and stability of this compound?

Answer:

- Spectroscopic methods :

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, analogous benzoyl azides decompose exothermically above 80°C, necessitating storage at ≤4°C .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities like residual benzoyl chloride or hydrolyzed products .

Advanced: What mechanistic insights govern the thermal decomposition of this compound?

Answer:

Thermolysis of benzoyl azides typically follows the Curtius rearrangement mechanism, generating isocyanates and nitrogen gas. For this compound:

- Kinetic studies : Monitor decomposition rates via in-situ FT-IR or gas chromatography (GC) under controlled temperatures (50–100°C). The trifluoromethoxy group’s electron-withdrawing effect accelerates rearrangement compared to non-fluorinated analogs .

- Byproduct analysis : Identify intermediates (e.g., isocyanates) using trapping agents like aniline derivatives, which form ureas upon reaction .

- Computational modeling : Density Functional Theory (DFT) predicts transition states and activation energies. For example, B3LYP/6-31G* calculations show steric effects from the trifluoromethoxy group lower the energy barrier by 5–10 kJ/mol compared to benzoyl azide .

Advanced: How can conflicting data on azide reactivity be resolved in cross-coupling reactions?

Answer:

Discrepancies in azide reactivity often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions with trifluoromethoxy groups. Compare yields in DMF vs. THF to optimize selectivity .

- Catalyst compatibility : Transition metals (e.g., Cu⁺ in click chemistry) can deactivate due to fluorine’s electronegativity. Screen catalysts like Ru-based systems for improved efficiency .

- Competing pathways : Use ¹⁵N-labeled azides and isotopic tracing (via NMR or MS) to distinguish between Staudinger vs. Huisgen pathways in complex mixtures .

Advanced: What computational tools predict the mutagenicity of this compound?

Answer:

While direct mutagenicity data for this compound is limited, extrapolate using:

- Ames test analogs : Structurally similar anomeric amides show mutagenicity comparable to benzyl chloride (TD₅₀ ~50 μg/plate). Perform Ames II testing with S9 metabolic activation to assess frameshift mutations .

- QSAR models : Apply software like Toxtree or Derek Nexus to predict toxicity based on azide and trifluoromethoxy substructures. Adjust parameters for fluorine’s electronegativity, which may reduce bioavailability .

- In-silico docking : Simulate interactions with DNA repair enzymes (e.g., MutS) using AutoDock Vina. High binding affinity (>−8 kcal/mol) suggests potential genotoxicity .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to NaN₃ incompatibility .

- Ventilation : Use explosion-proof fume hoods with ≥100 fpm airflow. Install HEPA filters to capture azide dust .

- Waste disposal : Quench residual azides with 10% sodium hypochlorite (NaOCl) before disposal. Store waste in labeled, airtight containers away from heavy metals .

- Emergency response : Keep 3% thiosulfate solution on hand to neutralize skin exposure. For spills, evacuate and apply NaOCl immediately .

Advanced: How does the trifluoromethoxy group influence spectroscopic properties compared to non-fluorinated analogs?

Answer:

The -OCF₃ group introduces:

- ¹⁹F NMR shifts : A singlet at δ ~58–62 ppm due to equivalent fluorines. Compare to -CF₃ groups (δ ~−63 ppm) .

- UV-Vis absorption : Enhanced absorbance at ~260 nm (π→π* transitions) with a molar extinction coefficient ~1.5× higher than methoxy analogs .

- Mass spectrometry : Characteristic fragmentation patterns include loss of N₂ (m/z −28) and COF₃ (m/z −85) in EI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.